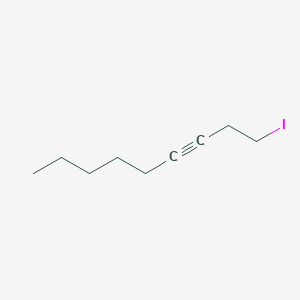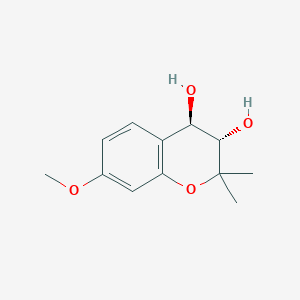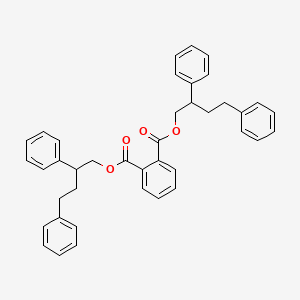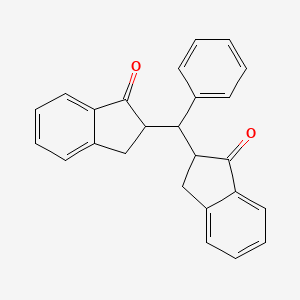
2,2'-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) is an organic compound that belongs to the class of indenones It is characterized by the presence of a phenylmethylene group attached to two 2,3-dihydro-1H-inden-1-one units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) typically involves the condensation of 2,3-dihydro-1H-inden-1-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol as the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and indenone units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or aminated derivatives, depending on the substituents used.
Applications De Recherche Scientifique
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Indanone: A simpler analog with a single indenone unit.
2,3-Dihydro-1H-inden-1-one: The parent compound used in the synthesis of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one).
Benzylideneindanones: Compounds with similar structural motifs but different substituents.
Uniqueness
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) is unique due to its dual indenone structure linked by a phenylmethylene group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
81977-67-5 |
|---|---|
Formule moléculaire |
C25H20O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[(3-oxo-1,2-dihydroinden-2-yl)-phenylmethyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H20O2/c26-24-19-12-6-4-10-17(19)14-21(24)23(16-8-2-1-3-9-16)22-15-18-11-5-7-13-20(18)25(22)27/h1-13,21-23H,14-15H2 |
Clé InChI |
GBILGRFTRQJNGD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C21)C(C3CC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



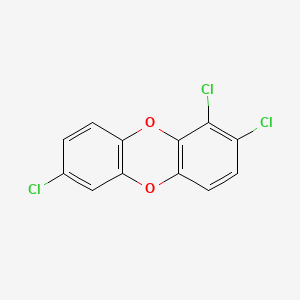
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
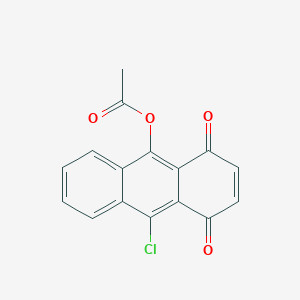
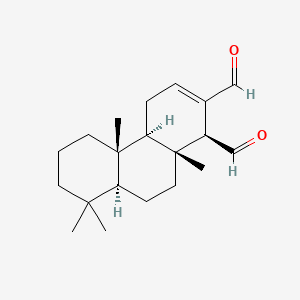

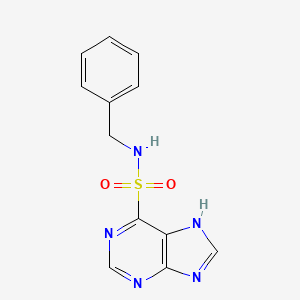
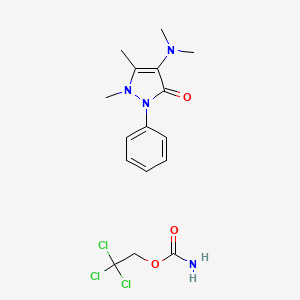
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
